1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can occur at the hydroxy group, leading to the formation of a ketone.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol.
Substitution: The diethylaminoethyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is conducted on its pharmacological properties and potential therapeutic uses.
Industry: It is explored for its potential use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its role as a drug or a chemical reagent .
Comparison with Similar Compounds
1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with similar compounds such as:
1-[2-(diethylamino)ethyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one: This compound has an ethoxy group instead of a fluorobenzoyl group, which may affect its chemical reactivity and biological activity.
1-[2-(diethylamino)ethyl]-4-(4-methoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one:
Properties
Molecular Formula |
C22H25FN2O4 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H25FN2O4/c1-4-24(5-2)12-13-25-19(17-11-6-14(3)29-17)18(21(27)22(25)28)20(26)15-7-9-16(23)10-8-15/h6-11,19,26H,4-5,12-13H2,1-3H3/b20-18+ |
InChI Key |
XEONTLQESITASS-CZIZESTLSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC=C(C=C2)F)\O)/C(=O)C1=O)C3=CC=C(O3)C |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CC=C(O3)C |
Origin of Product |
United States |
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